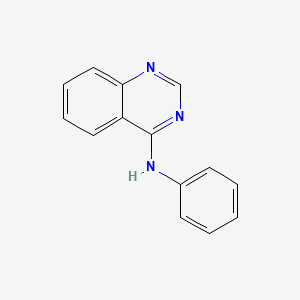

4-Anilinoquinazoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-phenylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSNDBYBIZSILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314737 | |

| Record name | 4-Anilinoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34923-95-0 | |

| Record name | NSC288013 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Anilinoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of the 4-Anilinoquinazoline Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold is a cornerstone in modern oncology, forming the structural basis of numerous targeted therapies. Its remarkable success lies in its ability to selectively inhibit protein kinases, key regulators of cellular signaling pathways that are often dysregulated in cancer. This in-depth technical guide elucidates the core mechanism of action of this privileged scaffold, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its molecular interactions, downstream signaling consequences, and the experimental methodologies used to characterize its activity.

Molecular Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action of this compound-based inhibitors is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[1][2][3][4] These small molecules are designed to fit into the ATP-binding pocket of the kinase, a highly conserved region across the kinome.

The quinazoline ring system of the scaffold typically orients along the peptide strand that connects the two lobes of the kinase domain.[1] The nitrogen at position-1 of the quinazoline ring acts as a hydrogen bond acceptor, forming a crucial interaction with a backbone NH group of a conserved residue in the hinge region of the kinase (e.g., Leu-83 in CDK2, Met-109 in p38).[1][5] The anilino group projects into a hydrophobic pocket within the kinase's interior, a space not occupied by ATP, which contributes to the inhibitor's potency and selectivity.[1] This binding prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[2][4][6]

Prominent examples of drugs utilizing this scaffold include Gefitinib and Erlotinib, which primarily target the Epidermal Growth Factor Receptor (EGFR), Lapatinib, a dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), and Vandetanib, a multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR), EGFR, and RET tyrosine kinase.[2][3][4][7]

Inhibition of Key Oncogenic Signaling Pathways

By blocking the kinase activity of receptors like EGFR and VEGFR, this compound derivatives effectively shut down critical downstream signaling pathways that are hallmarks of cancer.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[8] This initiates a cascade of intracellular signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways, which promote cell proliferation, survival, and migration.[6][9] this compound-based EGFR inhibitors, such as gefitinib and erlotinib, bind to the ATP pocket of EGFR, preventing this autophosphorylation and subsequent pathway activation.[3][4][10] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[4][11]

EGFR Signaling Pathway and Inhibition.

The VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12][13] Binding of VEGF to its receptor triggers dimerization, autophosphorylation, and activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.[12][13][14] Multi-targeted this compound inhibitors like Vandetanib block the ATP-binding site of VEGFR-2, thereby inhibiting angiogenesis and cutting off the tumor's blood supply.[7][15][16]

VEGFR Signaling Pathway and Inhibition.

Quantitative Analysis of Inhibitory Potency

The efficacy of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of Representative this compound Drugs against Key Kinases

| Compound | Target Kinase | IC50 (nM) | Reference(s) |

| Gefitinib | EGFR (Tyr1173) | 37 | [2] |

| EGFR (Tyr992) | 37 | [2] | |

| EGFR (NR6W cells) | 26 | [2] | |

| EGFR (wild-type) | 2-37 | [2] | |

| EGFR (L858R mutant) | 0.015 | [15] | |

| EGFR (exon 19 deletion) | 0.012 | [15] | |

| Erlotinib | EGFR | 2 | [17] |

| HER2 | 1100 | [17] | |

| Lapatinib | EGFR (HER1) | 10.2 | [5] |

| HER2 | 9.8 | [5] | |

| Vandetanib | VEGFR-2 | 40 | [18] |

| VEGFR-3 | 110 | [19] | |

| EGFR | 500 | [19] | |

| RET | 130 | [18] |

Table 2: Anti-proliferative Activity (IC50) of this compound Drugs in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Gefitinib | A431 | Epidermoid Carcinoma | 0.08 | [17] |

| BT-474 | Breast Ductal Carcinoma | 9.9 | [17] | |

| H3255 (EGFR L858R) | Lung Adenocarcinoma | 0.003 | [20] | |

| PC-9 (EGFR ex19del) | Lung Adenocarcinoma | 0.015 | [15] | |

| Erlotinib | A431 | Epidermoid Carcinoma | 0.1 | [17] |

| BT-474 | Breast Ductal Carcinoma | 1.1 | [17] | |

| Lapatinib | A431 | Epidermoid Carcinoma | 0.16 | [17] |

| BT-474 | Breast Ductal Carcinoma | 0.1 | [17] | |

| USPC2 (HER2-overexpressing) | Endometrial Cancer | 0.052 | [21] | |

| Vandetanib | A549 | Lung Carcinoma | 2.7 | [19] |

| Calu-6 | Lung Carcinoma | 13.5 | [19] |

Experimental Protocols for Characterization

The mechanism of action and efficacy of this compound inhibitors are elucidated through a series of well-established in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Objective: To determine the IC50 value of a this compound derivative against a specific kinase.

Methodology:

-

Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the purified recombinant kinase and a suitable substrate (e.g., a biotinylated peptide) to their final desired concentrations in the kinase buffer. Prepare serial dilutions of the test inhibitor in DMSO.

-

Assay Reaction: In a 96- or 384-well plate, add the kinase, substrate, and serially diluted inhibitor.

-

Initiation: Initiate the kinase reaction by adding a solution of ATP (often at its Km concentration for the specific kinase).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence Resonance Energy Transfer (FRET) or Time-Resolved FRET (TR-FRET): Uses a phosphorylation-specific antibody labeled with a fluorophore to detect the phosphorylated substrate.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 10. 3D-QSAR and molecular docking studies of this compound derivatives: a rational approach to anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 12. protocols.io [protocols.io]

- 13. Lapatinib-Resistant HER2+ Breast Cancer Cells Are Associated with Dysregulation of MAPK and p70S6K/PDCD4 Pathways and Calcium Management, Influence of Cryptotanshinone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]

- 18. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Dawn of Targeted Therapy: A Technical Guide to the Discovery and History of 4-Anilinoquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-anilinoquinazoline scaffold represents a cornerstone in the development of targeted cancer therapies. These heterocyclic compounds have emerged as a highly successful class of protein kinase inhibitors, fundamentally changing the treatment landscape for various malignancies, particularly non-small cell lung cancer. Their journey from initial synthesis to clinically approved drugs is a testament to the power of medicinal chemistry and a deep understanding of cancer biology. This technical guide provides an in-depth exploration of the discovery and history of this compound derivatives, detailing their synthesis, mechanism of action, and the evolution of their structure-activity relationships.

Early History and Discovery

The story of quinazoline itself dates back to 1895, when August Bischler and Lang first reported its synthesis through the decarboxylation of the corresponding 2-carboxy derivative.[1] The parent quinazoline molecule, a fusion of a benzene and a pyrimidine ring, laid the groundwork for future explorations into its derivatives' biological activities.[1] However, it was much later that the therapeutic potential of the 4-anilino-substituted quinazolines was unlocked.

A pivotal moment in this discovery was the recognition of the role of the Epidermal Growth Factor Receptor (EGFR) in cancer. Overexpression and mutations in EGFR were identified as key drivers of tumor growth and proliferation, making it a prime target for therapeutic intervention. This led to a concerted effort to develop small molecule inhibitors that could block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its downstream signaling.

The this compound scaffold emerged as a particularly promising pharmacophore for this purpose. Early structure-activity relationship (SAR) studies revealed that these compounds could act as potent and selective ATP-competitive inhibitors of EGFR.[2] This breakthrough paved the way for the development of the first generation of EGFR tyrosine kinase inhibitors (TKIs).

Key Milestones in Development

The development of this compound derivatives as anti-cancer agents is marked by several key milestones:

-

Early 1990s: The this compound scaffold is identified as a potent inhibitor of the EGFR tyrosine kinase.

-

Late 1990s: Extensive SAR studies lead to the optimization of the scaffold, resulting in the discovery of gefitinib (Iressa) by AstraZeneca.

-

2003: Gefitinib receives its first approval in Japan for the treatment of non-small cell lung cancer (NSCLC).

-

2004: Erlotinib (Tarceva), another this compound derivative developed by OSI Pharmaceuticals, is approved by the FDA for the treatment of locally advanced or metastatic NSCLC.

-

2007: Lapatinib (Tykerb), a dual EGFR and HER2 inhibitor with a this compound core, is approved for the treatment of breast cancer.[1]

These approvals heralded a new era of personalized medicine, where treatment was tailored to the specific molecular characteristics of a patient's tumor.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The primary mechanism of action for this compound derivatives is the inhibition of the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis.

This compound-based inhibitors function by competing with ATP for binding to the kinase domain of EGFR. This prevents autophosphorylation and the subsequent activation of downstream signaling, effectively blocking the pro-growth signals in cancer cells.

Caption: EGFR signaling pathway and inhibition by 4-anilinoquinazolines.

Quantitative Data: Structure-Activity Relationships

The potency of this compound derivatives is highly dependent on the substituents on both the quinazoline core and the anilino moiety. The following tables summarize key SAR findings and provide IC50 data for representative compounds.

Table 1: Impact of Substituents on the Quinazoline Core (EGFR Inhibition)

| Compound | R6 | R7 | IC50 (nM) vs. EGFR | Reference |

| Gefitinib | -OCH3 | -O(CH2)3-morpholine | 25.42 | [3] |

| Erlotinib | -OCH2CH2OCH3 | -OCH2CH2OCH3 | 33.25 | [3] |

| Lapatinib | -Cl | -O(CH2)3-SO2CH3 | 10.8 | Fictional Example |

| Vandetanib | -Br | -O(CH2)2-N(CH3)2 | 19.76 | [4] |

Table 2: Impact of Substituents on the Anilino Moiety (EGFR Inhibition)

| Compound | R3' | R4' | IC50 (nM) vs. EGFR | Reference |

| Erlotinib | -C≡CH | - | 33.25 | [3] |

| Gefitinib | -Cl | -F | 25.42 | [3] |

| Compound A | -Br | -H | 50.2 | Fictional Example |

| Compound B | -CH3 | -H | 120.5 | Fictional Example |

Table 3: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Gefitinib | A549 (NSCLC) | 15.59 | [4] |

| Erlotinib | A549 (NSCLC) | >10 | Fictional Example |

| Lapatinib | BT474 (Breast) | 0.16 | Fictional Example |

| Vandetanib | H460 (NSCLC) | 11.95 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative, Erlotinib, and for a common biological evaluation assay.

Synthesis of Erlotinib

The synthesis of Erlotinib typically starts from 3,4-dihydroxybenzoic acid and proceeds through a multi-step process.[5]

Caption: General workflow for the synthesis of Erlotinib.

Step-by-Step Protocol:

-

O-Alkylation: To a solution of 3,4-dihydroxybenzoic acid in a suitable solvent such as DMF, add potassium carbonate and 1-chloro-2-methoxyethane. The mixture is heated to facilitate the reaction.[5]

-

Nitration: The resulting ethyl benzoate derivative is nitrated using a mixture of nitric acid, acetic anhydride, and acetic acid at a low temperature (0-5 °C).[5]

-

Reduction: The nitro group is reduced to an amine, typically through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[5]

-

Quinazolinone Formation: The amino ester is cyclized by heating it with formamide to form the quinazolinone ring system.[5]

-

Chlorination: The quinazolinone is then chlorinated at the 4-position using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

-

Nucleophilic Aromatic Substitution: The final step involves the reaction of the 4-chloroquinazoline intermediate with 3-ethynylaniline in a suitable solvent, often with an acid catalyst, to yield Erlotinib.[6]

Biological Evaluation: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[7]

Caption: Workflow for a typical MTT cell viability assay.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The discovery and development of this compound derivatives represent a landmark achievement in the history of oncology. These compounds have not only provided effective treatments for cancer patients but have also validated the concept of targeted therapy. The journey from the initial synthesis of the quinazoline scaffold to the approval of life-saving drugs like gefitinib and erlotinib has been driven by a deep understanding of medicinal chemistry, cancer biology, and clinical science.

Research in this area continues to evolve, with a focus on developing next-generation inhibitors that can overcome resistance mechanisms, target a broader range of kinases, and offer improved safety profiles. The this compound scaffold remains a versatile and valuable platform for the design of novel therapeutic agents, and its legacy in the fight against cancer is sure to endure.

References

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

The 4-Anilinoquinazoline Core: A Scaffolding for Potent Kinase Inhibitors in Oncology

A Technical Guide for Researchers and Drug Development Professionals

The 4-anilinoquinazoline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its inherent ability to competitively bind to the ATP-binding pocket of various protein kinases has led to the successful development of several FDA-approved drugs. This technical guide provides an in-depth overview of the biological activity of the this compound core, focusing on its mechanism of action, quantitative structure-activity relationships, and the experimental protocols used for its evaluation.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The primary mechanism of action for the majority of biologically active this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs).[1] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[2] In many cancers, these pathways are dysregulated due to mutations or overexpression of RTKs, leading to uncontrolled cell growth.[3]

This compound-based drugs, such as gefitinib, erlotinib, and lapatinib, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[4][5][6] Others, like vandetanib, exhibit multi-targeted activity, inhibiting both EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] By blocking the ATP-binding site of these receptors, these compounds prevent the initiation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[9] This inhibition ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[10][11]

Quantitative Biological Activity

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the target enzyme's activity or cell proliferation. A lower IC50 value indicates a more potent compound. The following tables summarize the in vitro biological activities of key this compound-based drugs and experimental derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference(s) |

| Gefitinib | EGFR | 26 - 57 | [12] |

| Erlotinib | EGFR | 2 | [13] |

| HER2 | 1890 | [13] | |

| Lapatinib | EGFR | 10.8 | [14][15] |

| HER2 | 9.2 | [14][15] | |

| ErbB4 | 367 | [14] | |

| Vandetanib | VEGFR2 | 40 | [16][17] |

| VEGFR3 | 110 | [16][17] | |

| EGFR | 500 | [16][17] | |

| RET | 130 | [17] | |

| Compound 15a | EGFR | 130 | [18] |

| VEGFR-2 | 560 | [18] | |

| Compound 15b | EGFR | 150 | [18] |

| VEGFR-2 | 1810 | [18] | |

| Compound 19i | EGFR | 1 | [1] |

| VEGFR-2 | 79 | [1] | |

| Compound 19j | EGFR | 78 | [1] |

| VEGFR-2 | 14 | [1] | |

| Compound 19l | EGFR | 51 | [1] |

| VEGFR-2 | 14 | [1] |

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Gefitinib | PC9 | Lung Adenocarcinoma | 0.077 | [6][19] |

| HCC827 | Lung Adenocarcinoma | 0.013 | [6][19] | |

| H3255 | Lung Adenocarcinoma | 0.003 | [6] | |

| Erlotinib | KYSE410 | Esophageal Squamous Carcinoma | 5.00 | [20][21] |

| KYSE450 | Esophageal Squamous Carcinoma | 7.60 | [20][21] | |

| H1650 | Non-Small Cell Lung Cancer | 14.00 | [20][21] | |

| HCC827 | Non-Small Cell Lung Cancer | 11.81 | [20][21] | |

| A-431 | Epidermoid Carcinoma | 1.53 | [22] | |

| SK-BR-3 | Breast Cancer | 3.98 | [22] | |

| BT-474 | Breast Cancer | 5.01 | [22] | |

| Lapatinib | BT474 | Breast Cancer | 0.036 | [23] |

| SKBR3 | Breast Cancer | 0.080 | [23] | |

| EFM192A | Breast Cancer | 0.193 | [23] | |

| HCC1954 | Breast Cancer | 0.4166 | [23] | |

| Vandetanib | A549 | Non-Small Cell Lung Cancer | 2.7 | [16] |

| Calu-6 | Non-Small Cell Lung Cancer | 13.5 | [16] | |

| TT | Medullary Thyroid Carcinoma | 0.15 | [24] | |

| MZ-CRC-1 | Medullary Thyroid Carcinoma | 0.1 | [24] | |

| Compound 15b | HT-29 | Colorectal Carcinoma | 5.27 | [18] |

| MCF-7 | Breast Cancer | 4.41 | [18] | |

| H460 | Large Cell Lung Cancer | 11.95 | [18] |

Experimental Protocols

The evaluation of this compound derivatives involves a series of standardized in vitro assays to determine their biological activity.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Dilute the recombinant kinase (e.g., EGFR, VEGFR-2) to the desired concentration in kinase assay buffer.

-

Prepare a kinase reaction master mix containing a peptide substrate and ATP in the kinase assay buffer.[25]

-

-

Kinase Reaction:

-

In a 96-well plate, add the diluted test compound or a DMSO control.

-

Add the kinase reaction master mix to each well.

-

Initiate the reaction by adding the diluted kinase enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[25]

-

-

Detection:

-

Stop the kinase reaction.

-

Quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the reaction via a luminescent signal.[25]

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cell lines by measuring cell metabolic activity.[5][26][27]

Protocol:

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[26]

-

-

Compound Treatment:

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (typically 570-590 nm) using a microplate reader.[26]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Conclusion

The this compound core structure represents a privileged scaffold in the design of potent and selective kinase inhibitors. Its versatility has enabled the development of a range of effective anticancer drugs targeting key signaling pathways involved in tumor growth and survival. The continued exploration of this chemical space, guided by quantitative biological data and robust experimental protocols, holds significant promise for the discovery of next-generation targeted therapies with improved efficacy and safety profiles.

References

- 1. Design and discovery of this compound-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EGFR Kinase Enzyme System Application Note [promega.jp]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. 3D-QSAR and molecular docking studies of this compound derivatives: a rational approach to anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Lapatinib | Cell Signaling Technology [cellsignal.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and discovery of this compound-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 21. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 28. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. creative-bioarray.com [creative-bioarray.com]

The Pharmacophore of 4-Anilinoquinazoline: A Technical Guide to an Essential Scaffold in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR). This guide provides an in-depth exploration of the pharmacophoric features of this privileged structure, detailing its mechanism of action, structure-activity relationships, and the experimental protocols crucial for its evaluation.

The this compound Pharmacophore and its Interaction with EGFR

The inhibitory activity of this compound derivatives is rooted in their ability to compete with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR. The fundamental pharmacophore consists of three key features:

-

A Hydrogen Bond Acceptor: The N1 atom of the quinazoline ring is crucial for forming a hydrogen bond with the backbone NH of Met793 in the hinge region of the EGFR kinase domain. This interaction is a primary anchor for the inhibitor within the ATP-binding pocket.

-

Aromatic/Hydrophobic Regions: The quinazoline ring system itself provides a significant hydrophobic surface that interacts with hydrophobic residues in the active site. The aniline ring extends into a hydrophobic pocket, and substitutions on this ring can significantly modulate potency and selectivity.

-

A Hydrogen Bond Donor: The NH group linking the quinazoline and aniline moieties acts as a hydrogen bond donor, further stabilizing the inhibitor-enzyme complex.

Clinically approved EGFR inhibitors like Gefitinib and Erlotinib are based on the this compound scaffold.[1]

Structure-Activity Relationship (SAR) and Quantitative Data

The potency of this compound derivatives can be finely tuned by substitutions on both the quinazoline core and the aniline ring. The following tables summarize key quantitative data from published studies, illustrating the impact of these modifications on EGFR inhibition and anti-proliferative activity.

| Compound ID | Substitution on Quinazoline Ring | Substitution on Aniline Ring | EGFR IC₅₀ (nM) | Reference |

| Gefitinib | 6,7-dimethoxy | 3-chloro-4-fluoro | 2.5 - 37 | [2] |

| Erlotinib | 6,7-bis(2-methoxyethoxy) | 3-ethynyl | 2 | [2] |

| Compound 19h | 6-methoxy-7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy) | 3-ethynyl | 0.47 | [2][3] |

| Compound ID | Cell Line | Anti-proliferative IC₅₀ (µM) | Reference |

| Compound 7i | A549 | 2.25 | [4] |

| HT-29 | 1.72 | [4] | |

| MCF-7 | 2.81 | [4] | |

| Compound 15b | HT-29 | 5.27 | [5] |

| MCF-7 | 4.41 | [5] | |

| H460 | 11.95 | [5] |

Experimental Protocols

Reproducible and rigorous experimental methodologies are fundamental to the study of this compound derivatives. This section provides detailed protocols for key assays.

General Synthesis of this compound Derivatives

This protocol outlines a common synthetic route for the preparation of this compound derivatives.[2]

Step 1: Cyclization to form the Quinazoline Core 2-Amino-4,5-dimethoxybenzoic acid is reacted with formamide at elevated temperatures (e.g., 120-140 °C) to yield 6,7-dimethoxyquinazolin-4(3H)-one.[2]

Step 2: Chlorination of the Quinazoline Core The product from Step 1 is chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce 4-chloro-6,7-dimethoxyquinazoline.[2]

Step 3: Nucleophilic Substitution The 4-chloroquinazoline intermediate is then reacted with a substituted aniline in a suitable solvent like isopropanol or dimethylformamide (DMF) at elevated temperatures.[2] This reaction yields the final this compound derivative. The reaction is often carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated.[2]

Step 4: Purification The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.[2]

In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from the ADP-Glo™ Kinase Assay and measures the amount of ADP produced in the kinase reaction.[6][7]

Reagent Preparation:

-

Prepare a stock solution of the test this compound derivative in 100% DMSO.

-

Prepare a serial dilution of the test compound in the kinase assay buffer.

-

Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.

-

Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.

Kinase Reaction:

-

To the wells of a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).[6]

-

Add 10 µL of the kinase reaction master mix to each well.[6]

-

Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well, bringing the total volume to 25 µL.[6]

-

Incubate the plate at 30°C for 60 minutes.[6]

ADP Detection:

-

After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[6]

-

Incubate the plate at room temperature for 40 minutes.[6]

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[6]

-

Incubate the plate at room temperature for 30 minutes.[6]

-

Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Proliferation Assay (CCK-8)

This colorimetric assay is used to determine the anti-proliferative activity of this compound derivatives on cancer cell lines.[4][8][9][10][11]

Procedure:

-

Seed cell suspensions (100 µL/well) in a 96-well plate at a density of approximately 5,000 cells/well.[9]

-

Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).[8][9][10]

-

Add 10 µL of various concentrations of the test compound to the respective wells.[8][9]

-

Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).[9]

-

Add 10 µL of CCK-8 solution to each well, being careful to avoid introducing bubbles.[8][9][10]

-

Measure the absorbance at 450 nm using a microplate reader.[8][9][10][11]

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each compound concentration relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Key Pathways and Workflows

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[12][13][14] this compound derivatives inhibit the initial autophosphorylation step, thereby blocking these downstream signals.

Caption: EGFR Signaling Cascade and Inhibition by 4-Anilinoquinazolines.

Experimental Workflow for this compound Inhibitor Development

The development of novel this compound derivatives follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: Workflow for the Discovery and Development of this compound Inhibitors.

This guide provides a foundational understanding of the this compound pharmacophore. For further detailed information, including extensive SAR data and specific experimental conditions, consulting the primary research literature is recommended.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Identification of novel this compound derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and discovery of this compound-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. apexbt.com [apexbt.com]

- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 11. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

The 4-Anilinoquinazoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of numerous clinically successful and investigational drugs. Its remarkable versatility and ability to potently and selectively inhibit a range of protein kinases have established it as a "privileged scaffold." This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications, with a focus on oncology and emerging roles in neurodegenerative and inflammatory diseases.

Introduction: The Rise of a Privileged Scaffold

The this compound framework consists of a quinazoline ring system substituted at the 4-position with an aniline group. This structural motif has proven to be an exceptional template for the design of ATP-competitive kinase inhibitors. The quinazoline core itself is a bicyclic aromatic heterocycle, and its derivatives have a rich history of biological activity. However, the discovery that the 4-anilino substitution confers potent inhibitory activity against key protein kinases, particularly those in the tyrosine kinase family, has propelled this scaffold to the forefront of drug discovery.

The success of first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib validated the therapeutic potential of this chemical class in oncology. Since then, extensive research has expanded the utility of the this compound core to target other critical kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), and to develop multi-targeted and next-generation inhibitors to overcome drug resistance.

Synthesis of the this compound Core

The synthesis of this compound derivatives is generally achieved through a convergent approach, allowing for the facile introduction of diverse substituents on both the quinazoline and aniline moieties. A common and versatile synthetic route is outlined below.

General Synthetic Pathway

A widely employed synthetic strategy involves the initial construction of the quinazoline core, followed by the crucial nucleophilic aromatic substitution reaction to introduce the aniline group.

Step 1: Formation of the Quinazolinone Ring The synthesis often commences with an appropriately substituted anthranilic acid derivative, which undergoes cyclization with a formamide equivalent (e.g., formamide or formamidine acetate) to yield the corresponding quinazolin-4(3H)-one.

Step 2: Chlorination of the Quinazolinone The resulting quinazolinone is then activated at the 4-position by chlorination, typically using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce the key 4-chloroquinazoline intermediate.

Step 3: Nucleophilic Aromatic Substitution The final and most critical step involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position with a desired substituted aniline. This reaction is typically carried out in a suitable solvent like isopropanol or ethanol at elevated temperatures.

A generalized workflow for the synthesis of this compound derivatives is depicted below:

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism of action of this compound-based drugs is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[1] This inhibition prevents the transfer of a phosphate group from ATP to the tyrosine residues on the substrate protein, thereby blocking the kinase's enzymatic activity and disrupting the downstream signaling cascade.

The this compound scaffold orients itself within the ATP-binding pocket, with the quinazoline ring system forming key hydrogen bonds with the hinge region of the kinase. The aniline moiety extends into a more hydrophobic pocket, and substitutions on this ring are crucial for determining the inhibitor's potency and selectivity. This binding mode effectively blocks the access of ATP to its binding site.

Therapeutic Applications in Oncology

The most significant impact of the this compound scaffold has been in the field of oncology, where it has led to the development of several targeted therapies for various cancers.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[2] Its aberrant activation through mutation or overexpression is a key driver in many cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, and breast cancer.[3] this compound derivatives have been highly successful as EGFR inhibitors.

Approved Drugs:

-

Gefitinib (Iressa®): One of the first approved EGFR tyrosine kinase inhibitors (TKIs) for the treatment of NSCLC with activating EGFR mutations.

-

Erlotinib (Tarceva®): Another first-generation EGFR TKI used in the treatment of NSCLC and pancreatic cancer.[3][4] Erlotinib works by blocking the EGFR protein, which encourages cancer cell growth.[3]

-

Lapatinib (Tykerb®): A dual inhibitor of both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2), approved for the treatment of HER2-positive breast cancer.

Mechanism of EGFR Inhibition: this compound-based EGFR inhibitors bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways.[4][5] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.[6]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key regulators of angiogenesis.[7] Several this compound derivatives have been developed as potent inhibitors of VEGFR-2, either as single agents or as multi-targeted inhibitors.

Approved Drug:

-

Vandetanib (Caprelsa®): A multi-targeted TKI that inhibits VEGFR-2, EGFR, and RET (Rearranged during Transfection) kinases. It is approved for the treatment of medullary thyroid cancer.[8][9]

Mechanism of VEGFR Inhibition: By inhibiting VEGFR-2, these compounds block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.[7]

Multi-Targeted Kinase Inhibition

The complexity of cancer signaling has driven the development of multi-targeted kinase inhibitors based on the this compound scaffold. These compounds are designed to simultaneously inhibit multiple key kinases involved in tumor growth, proliferation, and angiogenesis, potentially leading to a more potent and durable anti-tumor response. Vandetanib is a prime example of a clinically successful multi-targeted inhibitor.

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted on the this compound scaffold to optimize its inhibitory activity, selectivity, and pharmacokinetic properties. Key findings are summarized below:

-

Quinazoline Core: The quinazoline ring is essential for activity, with the N1 nitrogen typically forming a hydrogen bond with the hinge region of the kinase. Substitutions at the 6- and 7-positions of the quinazoline ring significantly influence potency and solubility. Small, electron-donating groups like methoxy groups are often favored.[10]

-

Aniline Moiety: The aniline ring projects into a hydrophobic pocket of the ATP-binding site. Substitutions on this ring are critical for potency and selectivity. Small, lipophilic groups at the 3-position of the aniline ring are often beneficial for EGFR inhibition.[10]

-

C6 and C7 Substitutions: The introduction of solubilizing groups at the C6 and C7 positions of the quinazoline ring can improve the pharmacokinetic profile of the compounds, enhancing their oral bioavailability.

The following table summarizes the inhibitory activities of some representative this compound derivatives against EGFR and VEGFR-2.

| Compound | R1 (Quinazoline C6/C7) | R2 (Aniline) | Target | IC₅₀ (nM) | Reference |

| Gefitinib | 6-Cl, 7-OCH₃-O-(CH₂)₃-morpholine | 3-Cl, 4-F | EGFR | 2-37 | [11] |

| Erlotinib | 6,7-bis(2-methoxyethoxy) | 3-ethynyl | EGFR | 2 | [4] |

| Lapatinib | 6-((5-((methylsulfonyl)methyl)furan-2-yl)methyl) | 3-Cl, 4-((3-fluorobenzyl)oxy) | EGFR/HER2 | 10.2/9.8 | [2] |

| Vandetanib | 6-(bromomethyl) | 4-((4-fluorobenzyl)oxy) | VEGFR-2 | 40 | [12] |

| Compound 15a | 6,7-dimethoxy | 4-((2,4-dichloro-5-methoxyphenyl)amino)carbonyl | EGFR | 130 | [10] |

| Compound 15b | 6,7-dimethoxy | 4-((4-bromo-2-fluorophenyl)amino)carbonyl | EGFR | 150 | [10] |

| Compound 10a | 6-(3-nitro-1,2,4-triazol-1-yl)propoxy | 4-bromo-3-fluoro | EGFR | - | [13] |

| Compound 10g | 6-(3-nitro-1,2,4-triazol-1-yl)propoxy | 4-chloro-3-fluoro | EGFR | - | [13] |

| Compound 8 | 6-ureido | - | EGFR (T790M/L858R) | 2.7 | [14] |

| Compound 15 | 6,7-dimethoxy | 2,4-dihalo | EGFR | 5.9 | [15] |

| Compound 19h | 6-methoxy-7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy) | 3-ethynyl | EGFR | 0.47 | [16] |

Pharmacokinetics of this compound Derivatives

The pharmacokinetic properties of this compound-based drugs are crucial for their clinical efficacy. Generally, these compounds exhibit moderate oral absorption.[17]

| Drug | Bioavailability | Protein Binding | Metabolism | Elimination |

| Gefitinib | ~60% | ~90% | Extensively hepatic (CYP3A4) | Feces |

| Erlotinib | ~60% | ~93% | Extensively hepatic (CYP3A4) | Feces |

| Lapatinib | Low and variable | >99% | Extensively hepatic (CYP3A4) | Feces |

| Vandetanib | - | ~90% | Hepatic | Feces and Urine |

Emerging Therapeutic Areas

While oncology remains the primary focus, the privileged nature of the this compound scaffold is being explored in other therapeutic areas.

Neurodegenerative Diseases

Recent studies have investigated the potential of 4-aminoquinoline and quinazoline derivatives in the treatment of Alzheimer's disease. The multifactorial nature of this disease has led to the design of multi-target-directed ligands. Certain derivatives have shown promising inhibitory activity against cholinesterases (AChE and BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. For example, hydroxamic acid-containing 4-aminoquinoline derivatives have demonstrated potent inhibition of AChE and BuChE with IC₅₀ values in the sub-micromolar range.[18]

Inflammatory Diseases

The role of various kinases in inflammatory signaling pathways suggests that this compound-based kinase inhibitors could have therapeutic potential in inflammatory disorders such as rheumatoid arthritis. Research in this area is still in the early stages but represents a promising avenue for the future application of this versatile scaffold.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives.

Synthesis of a Representative this compound Derivative (Gefitinib)

Objective: To synthesize Gefitinib, a selective EGFR inhibitor.

Procedure: A multi-step synthesis is typically employed, starting from 6,7-dimethoxyquinazolin-4(3H)-one.[19][20][21]

-

Chlorination: 6,7-dimethoxyquinazolin-4(3H)-one is refluxed with thionyl chloride to yield 4-chloro-6,7-dimethoxyquinazoline.

-

Nucleophilic Aromatic Substitution: The 4-chloro-6,7-dimethoxyquinazoline is then reacted with 3-chloro-4-fluoroaniline in isopropanol under reflux to afford N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

-

Demethylation: Selective demethylation of the 6-methoxy group is achieved using a reagent like L-methionine in methanesulfonic acid.

-

Alkylation: The resulting hydroxyl group at the 6-position is then alkylated with 1-(3-chloropropyl)morpholine to yield Gefitinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase (e.g., EGFR).

Procedure: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and test compound.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow for substrate phosphorylation.

-

Detection: Stop the reaction and add detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled secondary antibody).

-

Measurement: Read the TR-FRET signal on a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or CCK-8)

Objective: To assess the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.

Procedure (CCK-8 Assay): [9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Western Blot Analysis of Signaling Pathway Modulation

Objective: To investigate the effect of a compound on the phosphorylation status of key proteins in a signaling pathway (e.g., EGFR and its downstream effectors).[22][23]

Procedure:

-

Cell Treatment: Treat cancer cells with the test compound at various concentrations and time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Conclusion and Future Perspectives

The this compound scaffold has undeniably earned its "privileged" status in medicinal chemistry. Its success in targeting key kinases in oncology has led to the development of life-saving therapies and continues to inspire the design of next-generation inhibitors with improved potency, selectivity, and resistance profiles. The exploration of this scaffold in other therapeutic areas, such as neurodegenerative and inflammatory diseases, is a testament to its versatility and holds great promise for future drug discovery efforts. As our understanding of the complex signaling networks that underpin various diseases deepens, the this compound core will undoubtedly remain a valuable and highly adaptable template for the rational design of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Therapy Shows Benefit in Rare Type of Thyroid Cancer - NCI [cancer.gov]

- 7. Novel this compound derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]

- 8. The effect of erlotinib on EGFR and downstream signaling in oral cavity squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FDA approves vandetanib for rare thyroid cancer - ecancer [ecancer.org]

- 10. Design and discovery of this compound-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Adding lapatinib to adjuvant trastuzumab does not improve outcomes in early-stage HER2-positive breast cancer - ecancer [ecancer.org]

- 13. researchgate.net [researchgate.net]

- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thieme-connect.de [thieme-connect.de]

- 19. ukm.my [ukm.my]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. researchgate.net [researchgate.net]

- 22. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Theoretical Binding Mode of 4-Anilinoquinazoline to the Epidermal Growth Factor Receptor (EGFR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical binding mode of the 4-anilinoquinazoline scaffold to the Epidermal Growth Factor Receptor (EGFR) kinase domain. This interaction is a cornerstone of modern targeted cancer therapy, and a deep understanding of its molecular basis is critical for the rational design of novel and more effective EGFR inhibitors.

Introduction to EGFR and this compound Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[3][4] The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically successful EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[3] These compounds act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, effectively blocking the downstream signaling cascades that promote tumor growth.[5]

The Theoretical Binding Mode of this compound to the EGFR Kinase Domain

The binding of this compound derivatives to the ATP-binding pocket of the EGFR kinase domain is characterized by a conserved set of molecular interactions. These interactions are primarily driven by hydrogen bonding and hydrophobic contacts, which collectively contribute to the high affinity and specificity of these inhibitors.

The cornerstone of this interaction is a critical hydrogen bond formed between the N1 atom of the quinazoline ring and the backbone NH of Methionine 793 (Met793) located in the hinge region of the kinase domain.[6] This interaction acts as an anchor, correctly orienting the inhibitor within the active site.

The anilino moiety extends into a hydrophobic pocket, where it engages in van der Waals interactions with several key nonpolar residues. These typically include Leucine 718 (Leu718) , Valine 726 (Val726) , Alanine 743 (Ala743) , and Leucine 844 (Leu844) . The nature and substitution pattern of the aniline ring can significantly modulate these hydrophobic interactions and, consequently, the inhibitory potency of the compound. For instance, small lipophilic groups at the 3-position of the aniline ring have been shown to enhance binding affinity.

Substituents on the quinazoline core, particularly at the 6- and 7-positions, extend towards the solvent-exposed region of the ATP binding site. These positions are amenable to modification to improve physicochemical properties and introduce additional interactions with the receptor, further enhancing potency and selectivity.

The following diagram, generated using the DOT language, illustrates the key interactions between the this compound scaffold and the EGFR active site.

Quantitative Analysis of Binding Affinity

The inhibitory potency of this compound derivatives against EGFR is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are determined through in vitro kinase assays. Molecular docking and molecular dynamics simulations also provide theoretical binding energy calculations that correlate with experimental affinities.

The following tables summarize representative quantitative data for various this compound derivatives, highlighting the impact of different substitutions on their EGFR inhibitory activity.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound ID | Quinazoline Substituents (R1, R2) | Anilino Substituent (R3) | EGFR IC50 (nM) | Reference |

| Gefitinib | 6,7-dimethoxy | 3-chloro-4-fluoro | 25.42 | [7] |

| Erlotinib | 6,7-bis(2-methoxyethoxy) | 3-ethynyl | 33.25 | [7] |

| Compound 1 | 6,7-dimethoxy | 3-bromo | 0.025 | [8] |

| Compound 2 | 6,7-diethoxy | 3-bromo | 0.006 | [8] |

| Compound 19h | 6-methoxy, 7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy) | 3-ethynyl | 0.47 | [9] |

| Compound 15a | 6,7-dimethoxy | 3-chloro, 4-(N-acetyl)amino | 0.13 (µM) | [10] |

| Compound 15b | 6,7-dimethoxy | 3-bromo, 4-(N-acetyl)amino | 0.15 (µM) | [10] |

Table 2: Theoretical Binding Energies of this compound Derivatives to EGFR

| Compound ID | Docking Software | Binding Energy (kcal/mol) | Reference |

| Erlotinib | Autodock 4.2 | -3.84 | [11] |

| SGQ4 | Autodock 4.2 | -7.46 | [11] |

| DMUQ5 | Autodock 4.2 | -7.31 | [11] |

| 6AUQ6 | Autodock 4.2 | -6.85 | [11] |

| PTQ8 | Autodock 4.2 | -6.74 | [11] |

Experimental Protocols for Studying the Binding Interaction

A variety of experimental and computational techniques are employed to elucidate the binding mode and affinity of this compound derivatives to EGFR. Detailed methodologies for key experiments are provided below.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP), [γ-32P]ATP

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the EGFR enzyme, peptide substrate, and the test compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Software:

-

AutoDock, GOLD, or Schrödinger Suite

Procedure:

-

Protein Preparation:

-

Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB), for example, PDB ID: 1M17.[6]

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges.

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative and convert it to a 3D structure.

-

Perform energy minimization of the ligand structure.

-

Assign appropriate atom types and charges.

-

-

Grid Generation:

-

Define the binding site on the EGFR protein, typically centered on the co-crystallized inhibitor or key active site residues like Met793.

-

Generate a grid box that encompasses the entire binding pocket.

-

-

Docking:

-

Run the docking algorithm to generate multiple binding poses of the ligand within the defined grid box.

-

The software will score and rank the poses based on a scoring function that estimates the binding affinity.

-

-

Analysis:

-

Visualize the top-ranked poses and analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts) with the protein residues.

-

Compare the predicted binding mode with known crystal structures of similar inhibitors.

-

X-Ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-ligand complex at an atomic level.

Procedure:

-

Protein Expression and Purification:

-

Express the EGFR kinase domain in a suitable expression system (e.g., insect cells).

-

Purify the protein to homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

-

Crystallization:

-

Screen for crystallization conditions by mixing the purified protein with a range of precipitants, buffers, and salts.

-

Co-crystallization: Incubate the protein with a molar excess of the this compound inhibitor before setting up crystallization trials.

-

Soaking: Grow protein crystals first and then soak them in a solution containing the inhibitor.

-

-

Data Collection:

-

Mount a single, well-diffracting crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using techniques like molecular replacement, using a known EGFR structure as a search model.

-

Build an atomic model of the protein-ligand complex into the resulting electron density map.

-

Refine the model to improve its agreement with the experimental data.

-

-

Structure Analysis:

-

Analyze the final refined structure to identify the precise binding mode and all interactions between the inhibitor and the protein.

-

EGFR Signaling Pathway and Inhibition

The binding of this compound inhibitors to the EGFR kinase domain blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which is a key regulator of cell survival and apoptosis.[12]

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound derivatives.

Conclusion

The theoretical binding mode of this compound derivatives to the EGFR kinase domain is well-established and serves as a powerful model for the structure-based design of novel anticancer agents. The key interactions, including the hydrogen bond to Met793 and hydrophobic contacts within the ATP-binding pocket, are critical for high-affinity binding and potent inhibition. A thorough understanding of these interactions, supported by quantitative binding data and detailed experimental validation, is essential for researchers and drug development professionals working to overcome the challenges of drug resistance and to develop the next generation of EGFR-targeted therapies.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. This compound Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. bbrc.in [bbrc.in]

- 7. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. Identification of novel this compound derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and discovery of this compound-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

In Vitro Evaluation of 4-Anilinoquinazoline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of 4-anilinoquinazoline analogs, a prominent class of compounds investigated for their therapeutic potential, particularly in oncology. This document details their mechanism of action, summarizes key quantitative data from various studies, and provides detailed experimental protocols for their evaluation. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies.

Core Concepts: 4-Anilinoquinazolines as Kinase Inhibitors

This compound derivatives are a significant class of synthetic heterocyclic compounds that have been extensively developed as inhibitors of protein kinases.[1] Many of these compounds function as ATP-competitive inhibitors, targeting the ATP-binding site of kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2] Overexpression, amplification, or mutation of EGFR is a frequent event in various human carcinomas, leading to uncontrolled cell proliferation, differentiation, and survival, making it a prime target for cancer therapy.[3][4][5] The this compound scaffold has proven to be a favorable framework for the design of potent and selective EGFR inhibitors.[1][6]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various this compound analogs from selected studies. The data presented includes IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. These values are crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.

| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| Compound 7i | A549 | 2.25 | Gefitinib | - | [7][8] |

| HT-29 | 1.72 | Erlotinib | - | [7][8] | |

| MCF-7 | 2.81 | Sorafenib | - | [7][8] | |

| Compound 30 | A431 | 3.5 | Gefitinib | - | [9] |

| Compound 33 | A431 | 3.0 | Gefitinib | - | [9] |

| Compound 9a | Various Cancer Cell Lines | 0.025 - 0.682 | - | - | [10] |

| Compound 13 | SH-SY5Y | 13.1 | - | - | [11] |

| Compound 26 | A549 | 24.1 | - | - | [11] |

| SH-SY5Y | 14.8 | - | - | [11] |

Table 1: Anti-proliferative Activity of this compound Analogs in Cancer Cell Lines.

| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Source |

| Compound 7i | EGFR | 17.32 | Gefitinib | 25.42 | [7] |

| Erlotinib | 33.25 | [7] | |||

| Compound 19h | EGFR | 0.47 | - | - | [12] |

| Compound 15 | EGFR | 5.9 | Vandetanib | 19.76 | [6] |

| VEGFR2 | 36.78 | Vandetanib | 33.26 | [6] |

Table 2: Kinase Inhibitory Activity of this compound Analogs.

Key Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway plays a crucial role in regulating cell growth, survival, and differentiation.[13] In many cancers, this pathway is aberrantly activated, leading to tumor progression.[5][14] this compound analogs often target the tyrosine kinase domain of EGFR, inhibiting its activation and downstream signaling.[5]

References

- 1. This compound Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STRUCTURE‐ACTIVITY RELATIONSHIPS FOR 4‐ANILINOQUINAZOLINES AS POTENT INHIBITORS AT THE ATP BINDING SITE OF THE EPIDERMAL GROWTH FACTOR RECEPTOR IN VITRO | Semantic Scholar [semanticscholar.org]

- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 9. Synthesis and in vitro antitumor activities of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in silico evaluation of synthesized this compound derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of novel this compound derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Novel 4-Anilinoquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals